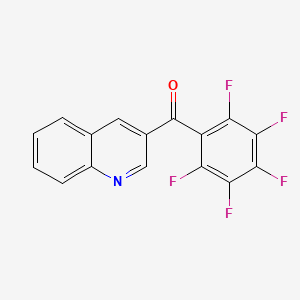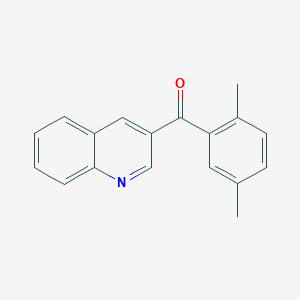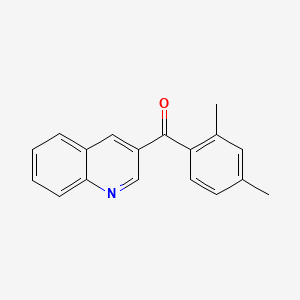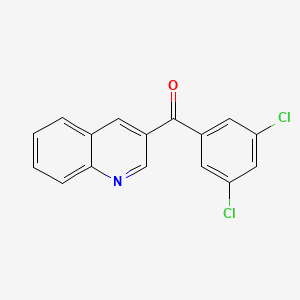
4-(2,3-Dichlorobenzoyl)quinoline; 97%
Vue d'ensemble
Description
4-(2,3-Dichlorobenzoyl)quinoline is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.15 . It is used in scientific research and has applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
Molecular Structure Analysis
The molecular structure of 4-(2,3-Dichlorobenzoyl)quinoline consists of a quinoline ring attached to a 2,3-dichlorobenzoyl group . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving 4-(2,3-Dichlorobenzoyl)quinoline are not available, dichlorobenzoquinones like DDQ are known to mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Physical And Chemical Properties Analysis
4-(2,3-Dichlorobenzoyl)quinoline has a predicted boiling point of 478.1±35.0 °C and a predicted density of 1.381±0.06 g/cm3 . Its pKa value is predicted to be 1.87±0.13 .Applications De Recherche Scientifique
4-(2,3-Dichlorobenzoyl)quinoline; 97% has been studied for its potential applications in a variety of scientific fields. The compound has been studied for its ability to act as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. It has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 4-(2,3-Dichlorobenzoyl)quinoline; 97% has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals and reduce oxidative stress.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dichlorobenzoyl)quinoline; 97% is not completely understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as phospholipase A2 and cyclooxygenase-2, which are involved in the production of inflammatory mediators. Additionally, 4-(2,3-Dichlorobenzoyl)quinoline; 97% has been shown to induce apoptosis in cancer cells, which is thought to be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,3-Dichlorobenzoyl)quinoline; 97% have not been extensively studied. However, the compound has been shown to have antioxidant activity, which may be beneficial in reducing oxidative stress. Additionally, 4-(2,3-Dichlorobenzoyl)quinoline; 97% has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, which may be beneficial in reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2,3-Dichlorobenzoyl)quinoline; 97% in lab experiments is its ability to act as an inhibitor of certain enzymes, such as phospholipase A2 and cyclooxygenase-2. Additionally, 4-(2,3-Dichlorobenzoyl)quinoline; 97% has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer research. However, there are some limitations to using 4-(2,3-Dichlorobenzoyl)quinoline; 97% in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound is not very stable, which can make it difficult to store for long periods of time.
Orientations Futures
The potential applications of 4-(2,3-Dichlorobenzoyl)quinoline; 97% are vast, and there are many future directions that can be explored. For example, further research could be conducted to investigate the compound’s potential as an antioxidant and its ability to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. Additionally, further research could be conducted to investigate the compound’s potential as an anticancer agent, as well as its potential for use in other therapeutic applications. Finally, further research could be conducted to investigate the compound’s potential for use in other scientific fields, such as biochemistry and pharmacology.
Méthodes De Synthèse
4-(2,3-Dichlorobenzoyl)quinoline; 97% can be synthesized from the reaction of quinoline and 2,3-dichlorobenzoyl chloride in the presence of a base. The reaction is conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at a temperature of 80-90°C and the reaction time can range from 1-2 hours. The product is then extracted with a suitable solvent, such as ethyl acetate, and the crude product is purified by column chromatography.
Propriétés
IUPAC Name |
(2,3-dichlorophenyl)-quinolin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-13-6-3-5-12(15(13)18)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXMTUNVDLPGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267934 | |
| Record name | (2,3-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187168-39-3 | |
| Record name | (2,3-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dichlorophenyl)-3-quinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















